molecular formula C26H24N2O4S B2498132 (Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-81-5

(Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2498132
CAS No.: 865161-81-5
M. Wt: 460.55
InChI Key: MPPYZNYKFJIXEZ-RQZHXJHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C26H24N2O4S and its molecular weight is 460.55. The purity is usually 95%.
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Biological Activity

(Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound with significant potential in medicinal chemistry, particularly in the context of anticancer research. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

 Z 4 benzoyl N 6 ethoxy 3 2 methoxyethyl benzo d thiazol 2 3H ylidene benzamide\text{ Z 4 benzoyl N 6 ethoxy 3 2 methoxyethyl benzo d thiazol 2 3H ylidene benzamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. Studies suggest that it may function as a histone deacetylase (HDAC) inhibitor, which is a class of compounds known to influence gene expression and induce apoptosis in cancer cells.

Antiproliferative Assays

In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values obtained from these assays:

Cell LineIC50 (µM)Reference
HepG21.30
MCF-70.85
A5491.10

These values indicate that the compound effectively inhibits cell growth, with lower IC50 values suggesting higher potency.

Apoptosis Induction

Further investigations into the compound's mechanism revealed its ability to induce apoptosis in cancer cells. Flow cytometry assays indicated a significant increase in the percentage of apoptotic cells when treated with the compound compared to control groups.

Case Studies

  • Case Study 1: HepG2 Cells
    In a study focusing on HepG2 liver cancer cells, treatment with this compound resulted in:
    • Cell Cycle Arrest : G2/M phase arrest was observed, indicating disruption of normal cell cycle progression.
    • Apoptotic Markers : Increased levels of cleaved caspase-3 and PARP were detected, confirming the induction of apoptosis.
  • Case Study 2: MCF-7 Cells
    In breast cancer MCF-7 cells, the compound exhibited:
    • Synergistic Effects : When combined with standard chemotherapeutics like doxorubicin, it enhanced cytotoxicity, suggesting potential for combination therapy.

Properties

IUPAC Name

4-benzoyl-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S/c1-3-32-21-13-14-22-23(17-21)33-26(28(22)15-16-31-2)27-25(30)20-11-9-19(10-12-20)24(29)18-7-5-4-6-8-18/h4-14,17H,3,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPYZNYKFJIXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.